molecular formula C36H50N2 B2466698 2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole CAS No. 477543-52-5

2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole

Cat. No.: B2466698
CAS No.: 477543-52-5
M. Wt: 510.81
InChI Key: ABTPEDBNDIKJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole (CAS 477543-52-5) is a benzimidazole derivative characterized by a privileged heterocyclic scaffold, known for its diverse biological and material science applications . This compound features a naphthalene moiety at the 2-position and a long aliphatic octadecyl (C₁₈H₃₇) chain at the 1-position, structural features that make it a candidate for use in medicinal chemistry and as an intermediate in organic synthesis . Scientific research indicates this compound exhibits significant biological activities, including potential antimicrobial and anticancer properties . Studies have demonstrated its ability to induce apoptosis and reduce cell viability in human cancer cell lines such as HeLa and A549, with IC₅₀ values suggesting moderate potency . The proposed mechanism of action involves the interaction of the imidazole ring with various enzymes and receptors, potentially inhibiting specific kinases crucial for cancer cell survival and proliferation . Furthermore, its long alkyl chain is understood to enhance lipophilicity and membrane penetration, which can influence its bioactivity . The synthesis of this compound and its analogs can be achieved through multi-step reactions, with modern methods employing eco-friendly protocols and nano-catalysts like ZnO nanoparticles to achieve higher yields and shorter reaction times . As a key structural motif, the benzimidazole core is found in many pharmacologically active molecules and commercial drugs, underlining its significant research value . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-1-octadecylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-38-35-28-20-19-27-34(35)37-36(38)30-32-25-22-24-31-23-17-18-26-33(31)32/h17-20,22-28H,2-16,21,29-30H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTPEDBNDIKJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzimidazole core allows extensive structural diversification. Key comparisons with analogous compounds include:

Compound Name Substituents (Position) Physical State/Yield Key Properties/Applications Reference
2-(Naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole - 1-Octadecyl (C₁₈H₃₇, 1-position)
- Naphthalen-1-ylmethyl (2-position)
Not reported High lipophilicity, potential surfactant/drug delivery applications
(E)-2-((3,7-Dimethylocta-2,6-dien-1-yl)thio)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole (Compound 7) - Geranyl-like thioether (2-position)
- Naphthalen-1-ylmethyl (1-position)
Yellow oil (54%) Flexible thioether chain; possible bioactive properties
2-(Adamantan-1-ylthio)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole (Compound 13) - Adamantylthio (2-position)
- Naphthalen-1-ylmethyl (1-position)
White solid (58%) Rigid adamantane group; enhanced pharmacokinetic stability
2-((4-Methoxybenzyl)thio)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole (Compound 18) - 4-Methoxybenzylthio (2-position)
- Naphthalen-1-ylmethyl (1-position)
White solid (83%) Electron-rich methoxy group; improved solubility
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole (Compound 1) - Naphthalen-2-yl (1-position)
- Triphenyl (2,4,5-positions)
Grey crystalline solid (80%, m.p. 241°C) High crystallinity; spectroscopic applications
2-(Naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole - Naphthalen-1-ylmethyl (2-position)
- 4,5-Dihydroimidazole core
Not reported Saturated ring; altered electronic properties

Key Observations

Substituent Impact on Physical State :

  • Long alkyl chains (e.g., octadecyl) or flexible thioethers (Compound 7) often result in oily states, whereas rigid groups (adamantyl, Compound 13) or aromatic substitutions (Compound 1) favor solid states .
  • The octadecyl chain in the target compound likely reduces crystallinity compared to triphenyl-substituted imidazoles (Compound 1, m.p. 241°C) .

Synthetic Yields :

  • Yields vary significantly (50–92%) depending on substituent complexity. For example, adamantylthio derivatives (Compounds 13–15) show higher yields (58–92%) due to favorable reactivity .

Biological and Material Relevance: Thioether-linked compounds (e.g., Compounds 7, 13, 18) are explored as cannabinoid receptor agonists, suggesting substituent-dependent bioactivity . The octadecyl chain may enhance surfactant behavior or drug delivery efficiency due to increased hydrophobicity.

Spectroscopic and Structural Characterization :

  • NMR and IR data (e.g., Compound IV in ) highlight substituent-specific shifts, such as aromatic proton resonances (δ 7.1–7.9 ppm) for naphthalene groups .

Biological Activity

2-(Naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole is an organic compound classified as an imidazole derivative. This compound has garnered attention due to its diverse biological activities, which include potential antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluating various imidazole compounds demonstrated that certain derivatives possess potent inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, a recent study focused on the compound's ability to induce apoptosis in cancer cell lines. The findings indicated that this compound effectively reduced cell viability in human cancer cell lines such as HeLa and A549, with IC50 values suggesting moderate potency.

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (µM)Mechanism of Action
HeLa15.5Induction of apoptosis
A54912.3Cell cycle arrest
MCF720.0Inhibition of proliferation

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The imidazole ring structure allows for binding with enzymes and receptors, leading to modulation of their activity. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts when treated with the compound at concentrations above 10 µg/mL. The study concluded that the compound could serve as a potential candidate for developing new antimicrobial agents.

Investigating Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound using xenograft models in mice. Mice treated with the compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed that tumors from treated mice exhibited increased levels of apoptosis markers, confirming the compound's role in inducing programmed cell death.

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar solvents (DMF, ethanol) enhance solubility of intermediates but may require reflux conditions.
  • Catalysts : Nano-SiO₂ improves yield (up to 88%) and reduces side reactions compared to traditional acids .
  • Temperature : Alkylation steps often require 60–80°C for 12–24 hours to ensure complete substitution .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Basic Research Question
Methodological Approach :

  • 1H/13C NMR : Confirm substitution patterns. For example, aromatic protons in the naphthalene moiety appear as multiplets at δ 7.2–8.5 ppm, while the octadecyl chain shows a triplet for the terminal CH₃ group at δ 0.88 ppm .
  • X-ray Crystallography : Resolve tautomeric forms and stereochemistry. SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for high-resolution data .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z ~529 for C₃₆H₄₄N₂) and detect fragmentation patterns .

Advanced Consideration : Discrepancies in crystallographic data (e.g., twinning or disorder) can be addressed using SHELXPRO for macromolecular refinement or density modification in SHELXE .

What computational strategies are effective for predicting the biological activity of this compound derivatives?

Advanced Research Question
Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., VEGFR-2 for anticancer activity). The naphthalene group often participates in π-π stacking with hydrophobic binding pockets .
  • QSAR Models : Correlate substituent effects (e.g., chain length, aryl groups) with bioactivity. For example, longer alkyl chains (C18) enhance lipophilicity and membrane penetration .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) to validate docking poses .

Data Validation : Cross-reference computational predictions with in vitro assays (e.g., IC₅₀ values against cancer cell lines) .

How can contradictory data in antimicrobial studies of benzimidazole derivatives be systematically analyzed?

Advanced Research Question
Case Study : While 2-(naphthalen-1-ylmethyl) derivatives show activity against S. aureus (MIC ~8 µg/mL), discrepancies arise due to:

  • Structural Variants : Substitutions at the 2-position (e.g., halogens vs. methoxy) alter electron density and binding affinity .
  • Assay Conditions : Variations in broth microdilution protocols (e.g., pH, inoculum size) impact MIC reproducibility .

Q. Resolution Strategy :

  • Meta-Analysis : Pool data from standardized assays (CLSI guidelines) to identify trends.
  • SAR Studies : Compare substituent effects across analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl) to isolate key pharmacophores .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Hazard Mitigation :

  • Toxicity : The compound is harmful if inhaled (LC₅₀ data required). Use fume hoods and PPE (gloves, respirators) during synthesis .
  • Environmental Risk : Avoid aqueous discharge; employ solvent recovery systems (e.g., rotary evaporation for DMF) .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Consideration : Conduct lifecycle assessments (LCA) to evaluate waste management strategies, particularly for halogenated byproducts .

How do solvent and catalyst choices impact the green synthesis of benzimidazole derivatives?

Advanced Research Question
Sustainable Methods :

  • Catalysts : Nano-SiO₂ reduces reaction time (4 hours vs. 24 hours) and enables recyclability (>5 cycles without loss of activity) .
  • Solvents : Ethanol/water mixtures (7:3 v/v) achieve ~85% yield while minimizing toxicity .
  • Microwave Assistance : Accelerates cyclization steps (30 minutes vs. 12 hours) with energy savings .

Validation : Compare E-factor (kg waste/kg product) for traditional vs. green routes .

What are the challenges in characterizing tautomeric forms of this compound, and how can they be addressed?

Advanced Research Question
Analytical Strategies :

  • Dynamic NMR : Detect tautomerization (e.g., proton shifts between N1 and N3) at variable temperatures .
  • X-ray Powder Diffraction (XRPD) : Resolve crystalline vs. amorphous phases, which may stabilize specific tautomers .
  • DFT Calculations : Predict relative stability of tautomers using Gaussian at the B3LYP/6-31G* level .

Case Study : Tautomeric mixtures (e.g., 5- vs. 6-methoxy derivatives) require chromatographic separation (HPLC with C18 columns) before analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.